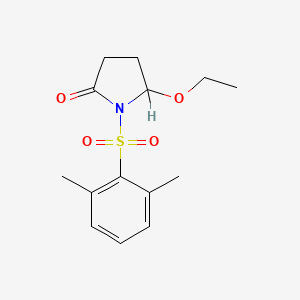
1-((2,6-Dimethylphenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2,6-Dimethylphenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone is a chemical compound characterized by its unique structure, which includes a sulfonyl group attached to a dimethylphenyl ring and a pyrrolidinone ring with an ethoxy substituent
Méthodes De Préparation
The synthesis of 1-((2,6-Dimethylphenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the reaction of 2,6-dimethylphenyl sulfonyl chloride with 5-ethoxy-2-pyrrolidinone under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl-pyrrolidinone bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the final product in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
1-((2,6-Dimethylphenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted pyrrolidinone derivatives.
Applications De Recherche Scientifique
1-((2,6-Dimethylphenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-((2,6-Dimethylphenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of key biological processes, such as cell division or signal transduction, resulting in the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
1-((2,6-Dimethylphenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone can be compared with other similar compounds, such as:
N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide: This compound also contains a dimethylphenyl group and has been studied for its biological activities, including antibacterial and antifungal properties.
4,6-Di-tert-butyl-N-(2,6-Dimethylphenyl)-o-Amidophenolato: This compound features a similar dimethylphenyl group and is used in the development of redox-active ligands for various applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not observed in the other compounds.
Propriétés
Numéro CAS |
111711-72-9 |
|---|---|
Formule moléculaire |
C14H19NO4S |
Poids moléculaire |
297.37 g/mol |
Nom IUPAC |
1-(2,6-dimethylphenyl)sulfonyl-5-ethoxypyrrolidin-2-one |
InChI |
InChI=1S/C14H19NO4S/c1-4-19-13-9-8-12(16)15(13)20(17,18)14-10(2)6-5-7-11(14)3/h5-7,13H,4,8-9H2,1-3H3 |
Clé InChI |
YOIRETUUUKEDKC-UHFFFAOYSA-N |
SMILES canonique |
CCOC1CCC(=O)N1S(=O)(=O)C2=C(C=CC=C2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


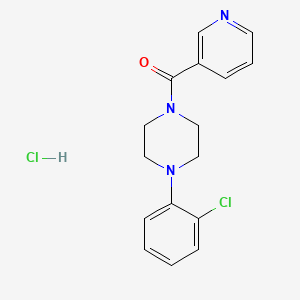
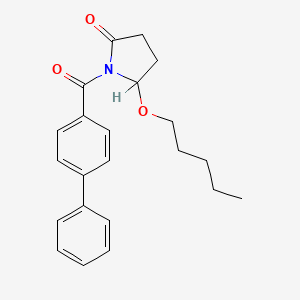
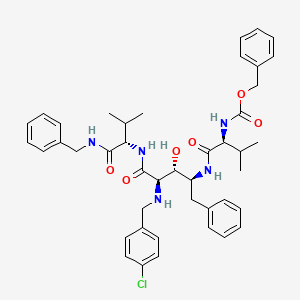


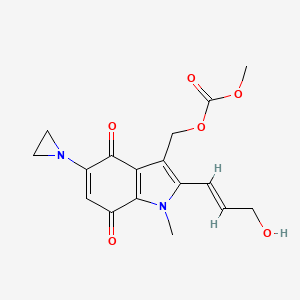
![1-(2,4-Difluorophenyl)-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B12729213.png)
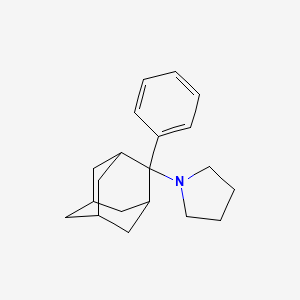
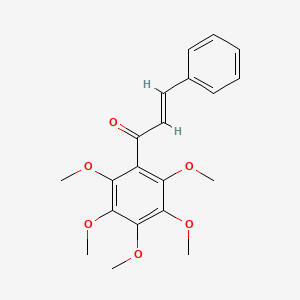
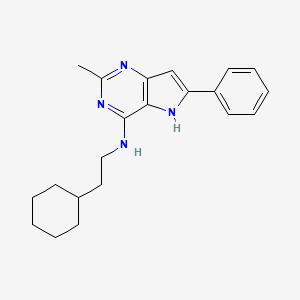

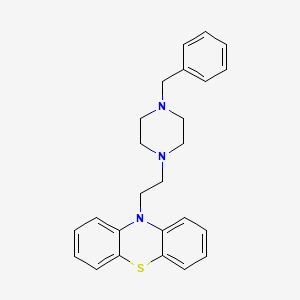
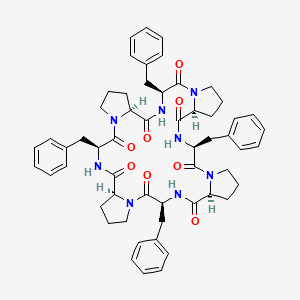
![(Z)-but-2-enedioic acid;1-O-[2-(dimethylamino)ethyl] 4-O-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl] butanedioate](/img/structure/B12729254.png)
